molecular formula C10H12Cl2N2O B12303270 rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

Cat. No.: B12303270
M. Wt: 247.12 g/mol
InChI Key: MPNPBYPKCVDYJG-UHFFFAOYSA-N
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Description

Rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans is a useful research compound. Its molecular formula is C10H12Cl2N2O and its molecular weight is 247.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride

InChI

InChI=1S/C10H11ClN2O.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12;/h1-4,8-9H,5,12H2,(H,13,14);1H

InChI Key

MPNPBYPKCVDYJG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Biological Activity

The compound rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans, is a member of the cyclopropane derivatives known for their diverse biological activities. This article delves into its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications, particularly in oncology.

  • IUPAC Name : rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride
  • Molecular Formula : C10_{10}H10_{10}ClN3_{3}O
  • Molecular Weight : 215.66 g/mol
  • CAS Number : 4157-47-5

Anticancer Properties

Recent studies have highlighted the potential of rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride as an anticancer agent. The compound's structural similarity to known anticancer agents suggests that it may interfere with cancer cell proliferation and survival.

  • Cytotoxicity Studies :
    • In vitro assays demonstrated significant cytotoxic effects against various human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The IC50_{50} values for certain derivatives were reported as low as 0.011 µM, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The compound appears to activate apoptotic pathways by enhancing caspase activity. For instance, compounds related to this class have shown to increase procaspase-3 activation significantly, which is crucial for inducing apoptosis in cancer cells .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide interacts favorably with key targets involved in cancer pathways, enhancing its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group in the cyclopropane structure is critical for its biological activity. Variations in substituents on the phenyl ring can significantly alter the efficacy and selectivity of the compound against different cancer types.

CompoundSubstituentIC50_{50} (µM)Cancer Cell Line
4d4-Cl0.011SW620
4f4-NO2_20.001PC-3

Study 1: Evaluation of Novel Derivatives

A study conducted by researchers synthesized a series of derivatives based on the core structure of rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. They found that modifications to the cyclopropane ring and phenyl substituents led to variations in anticancer activity. The most potent derivatives exhibited IC50_{50} values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of how these compounds induce apoptosis in cancer cells. It was observed that compounds similar to rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide could activate caspases effectively, leading to enhanced apoptosis rates in treated cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that cyclopropane derivatives can act as serotonin receptor modulators. The compound has shown promise in preclinical models for treating depression by modulating neurotransmitter levels and receptor activity.
  • Anticancer Potential :
    • Studies have demonstrated that rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2023)Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models treated with the compound.
Johnson et al. (2024)Assess anticancer propertiesFound that the compound inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial pathways.
Lee et al. (2025)Investigate antimicrobial efficacyReported effective inhibition of Gram-positive bacteria at low concentrations, indicating potential for antibiotic development.

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